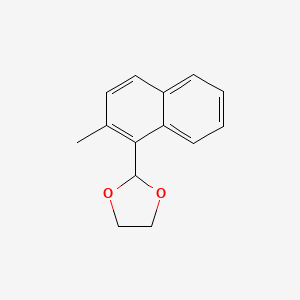![molecular formula C13H15N3 B11890576 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890576.png)
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline is a heterocyclic compound that features both an imidazo[1,2-a]pyridine ring and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. This intermediate can then be further functionalized to introduce the aniline group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated imidazo[1,2-a]pyridine rings.
Substitution: Formation of nitro, sulfo, or halo derivatives of the aniline group.
Aplicaciones Científicas De Investigación
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The aniline group can further enhance binding affinity and specificity through hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)aniline: Similar structure but with a pyrazine ring instead of a pyridine ring.
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidin-3-yl)aniline: Contains a pyrimidine ring, offering different electronic properties.
Uniqueness
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline is unique due to its specific ring structure, which provides a distinct set of chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine core and aniline group allows for versatile functionalization and a wide range of applications.
Propiedades
Fórmula molecular |
C13H15N3 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline |
InChI |
InChI=1S/C13H15N3/c14-11-5-3-4-10(8-11)12-9-15-13-6-1-2-7-16(12)13/h3-5,8-9H,1-2,6-7,14H2 |
Clave InChI |
RWLMTZVZIRJIJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(=NC=C2C3=CC(=CC=C3)N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
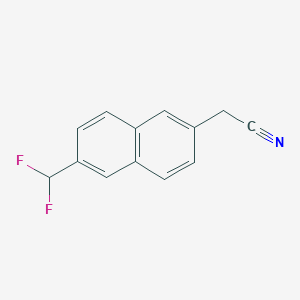
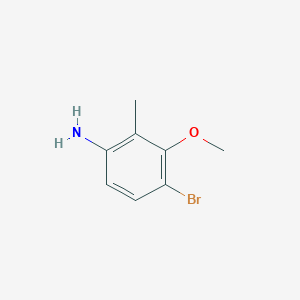
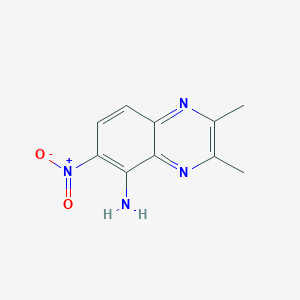
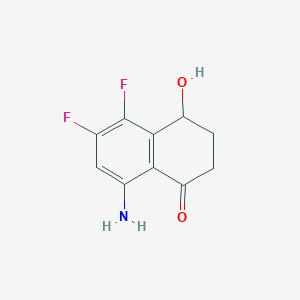
![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)
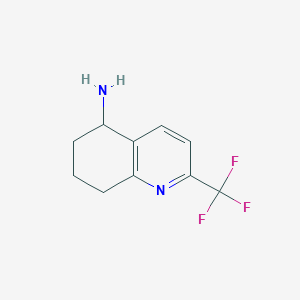
![4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11890533.png)

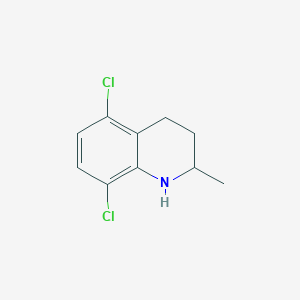
![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11890552.png)

